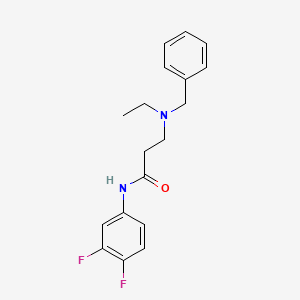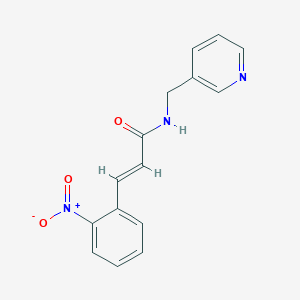![molecular formula C15H16ClNOS B5835534 1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)
1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane, also known as BTCA, is a heterocyclic compound that contains a benzothiophene ring and an azepane ring. It has been of interest to researchers due to its potential use as a pharmacological agent.
Mécanisme D'action
The mechanism of action of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in epigenetic regulation. It also modulates the activity of various neurotransmitter receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques, and modulate neurotransmitter receptor activity. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane in lab experiments is its potential as a pharmacological agent for the treatment of various diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane. One area of interest is its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Another area of research is its potential as an anti-tumor agent for the treatment of various cancers. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with azepane. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also has potential as a neuroprotective agent by inhibiting the formation of beta-amyloid plaques that are associated with Alzheimer's disease. Additionally, it has been shown to have antipsychotic effects by modulating dopamine and serotonin receptors in the brain.
Propriétés
IUPAC Name |
azepan-1-yl-(3-chloro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c16-13-11-7-3-4-8-12(11)19-14(13)15(18)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOMSROVGCQSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)
![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)


![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
